
4-Methyl-2-(2-methylbutylamino)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(2-methylbutylamino)pentanoic acid, also known as 4-Methyl-2-(isobutylamino)pentanoic acid or leucine isobutylamide (LBA), is a synthetic amino acid analog that has been extensively studied for its potential use in scientific research. LBA is a non-proteinogenic amino acid, meaning that it is not naturally occurring in proteins, but has been synthesized for laboratory use.
Mecanismo De Acción
LBA is believed to act as an agonist for the G protein-coupled receptor GPR119, which is expressed in various tissues including the pancreas, gastrointestinal tract, and adipose tissue. Activation of this receptor has been shown to stimulate insulin secretion, enhance glucose uptake in adipocytes, and promote the release of satiety hormones.
Biochemical and Physiological Effects
LBA has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that LBA can stimulate insulin secretion from pancreatic beta cells, enhance glucose uptake in adipocytes, and increase the release of satiety hormones from the gastrointestinal tract.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of LBA is its specificity for the GPR119 receptor, which allows for the investigation of specific signaling pathways and physiological processes. However, LBA is a synthetic compound that may not accurately reflect the effects of endogenous ligands or natural compounds. Additionally, the use of LBA in laboratory experiments may be limited by its availability and cost.
Direcciones Futuras
There are several potential future directions for research on LBA. One area of interest is the development of more potent and selective agonists for the GPR119 receptor, which could have therapeutic potential for the treatment of type 2 diabetes and obesity. Additionally, further investigation into the physiological effects of LBA and its mechanism of action could provide insight into the regulation of glucose homeostasis and energy balance.
Métodos De Síntesis
The synthesis of LBA involves the reaction of isobutylamine with 4-methyl-2-oxopentanoic acid in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatographic techniques to obtain pure LBA.
Aplicaciones Científicas De Investigación
LBA has been studied extensively for its potential use as a tool in scientific research. It has been shown to have a variety of effects on cellular signaling pathways, and has been used as a pharmacological tool to investigate the role of specific receptors in various physiological processes.
Propiedades
IUPAC Name |
4-methyl-2-(2-methylbutylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-5-9(4)7-12-10(11(13)14)6-8(2)3/h8-10,12H,5-7H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPOLFVHBCTPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CNC(CC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(2-methylbutylamino)pentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Pyridin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7464619.png)
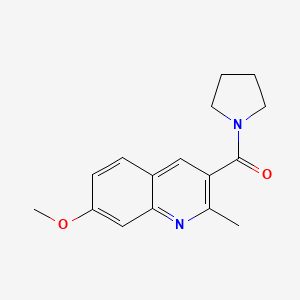

![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7464646.png)
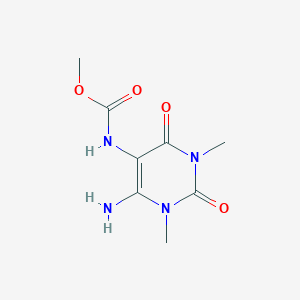
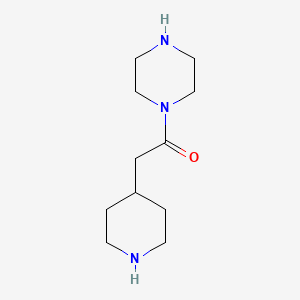
![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea](/img/structure/B7464657.png)

![N-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7464668.png)
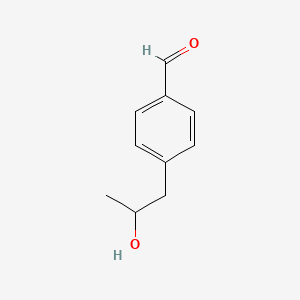
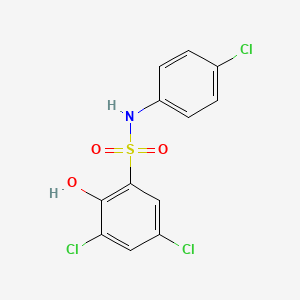
![2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B7464681.png)
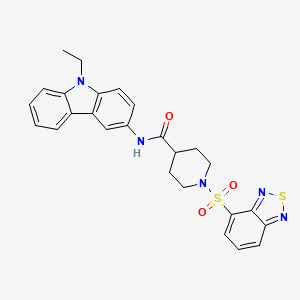
![10-(2-Methoxyphenyl)-11-oxa-7-thia-9-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7464685.png)